molecular formula C4H4ClN3 B1315782 6-Chloro-4-pyridazinamine CAS No. 29049-45-4

6-Chloro-4-pyridazinamine

Cat. No.: B1315782
CAS No.: 29049-45-4
M. Wt: 129.55 g/mol
InChI Key: VZPMXMNGPUEPAS-UHFFFAOYSA-N
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Description

6-Chloro-4-pyridazinamine is a heterocyclic organic compound that belongs to the pyridazine family. It is characterized by the presence of a chlorine atom and an amino group attached to a pyridazine ring.

Scientific Research Applications

6-Chloro-4-pyridazinamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products

Safety and Hazards

6-Chloro-4-pyridazinamine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-4-pyridazinamine are not available, it’s worth noting that the compound is used for research and development purposes . As such, it may have potential applications in various research fields and industries.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-4-pyridazinamine, also known as Pyrazinamide, is the bacterium Mycobacterium tuberculosis . This compound is a highly specific agent and is active only against this bacterium .

Mode of Action

This compound diffuses into active M. tuberculosis that express pyrazinamidase enzyme. This enzyme converts this compound to the active form, pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Biochemical Pathways

The active form of this compound, pyrazinoic acid, interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Pharmacokinetics

It is known that the compound is used in the initial treatment of active tuberculosis in adults and children when combined with other antituberculous agents .

Result of Action

The result of the action of this compound is the inhibition of the growth of M. tuberculosis . By interfering with the bacterium’s ability to synthesize new fatty acids, the compound effectively stops the growth of the bacterium, thereby treating tuberculosis .

Action Environment

The action of this compound is influenced by the pH of the environment. In vitro and in vivo, the drug is active only at a slightly acidic pH . This is because pyrazinoic acid, the active form of the drug, can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-pyridazinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, forming stable complexes that can inhibit specific enzymatic activities . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain hydrazine-related enzymes by forming stable hydrazone complexes . This inhibition can result in altered metabolic pathways and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for determining the compound’s bioavailability and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-4-pyridazinamine can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloropyridazine with ammonia or an amine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-pyridazinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinamines, oxidized derivatives, and reduced forms of the compound. These products have diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-pyridazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMXMNGPUEPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555892
Record name 6-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29049-45-4
Record name 6-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazin-4-amine
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